molecular formula C15H15N5S2 B2457480 (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide CAS No. 310452-77-8

(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B2457480
CAS No.: 310452-77-8
M. Wt: 329.44
InChI Key: OUFZEWRFDKATDT-GIJQJNRQSA-N
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Description

(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H15N5S2 and its molecular weight is 329.44. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, pharmacological properties, and biological activities based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with various hydrazine derivatives. The specific synthetic routes can vary based on the desired substituents on the benzothiophene and pyrrole rings.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Some studies suggest that the compound demonstrates antimicrobial activity against a variety of pathogens, potentially making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Anticancer Activity

A study published in PubMed highlights the cytotoxic effects of similar compounds derived from pyrrole and benzothiophene frameworks. These compounds were tested against several cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHCT116 (Colon)12Cell cycle arrest

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar hydrazinecarbothioamide compounds. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Another aspect of research investigated the anti-inflammatory activity through modulation of cytokine production. Compounds similar to this compound were shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

Case Studies

In a clinical setting, a case study involving a derivative of this compound was conducted on patients with chronic inflammatory conditions. The results indicated a marked reduction in symptoms and inflammatory markers after treatment over a period of six weeks.

Properties

IUPAC Name

[(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrol-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S2/c16-8-12-11-5-1-2-6-13(11)22-14(12)20-7-3-4-10(20)9-18-19-15(17)21/h3-4,7,9H,1-2,5-6H2,(H3,17,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFZEWRFDKATDT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=NNC(=S)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3/C=N/NC(=S)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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